methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

This 4,4-disubstituted chroman scaffold features a primary amine and a methyl acetate side chain at the quaternary 4-position, making it a versatile building block for focused library synthesis. The methyl ester enables direct amidation, while the methylene spacer distinguishes it from constitutional isomer methyl 4-aminochromane-4-carboxylate (CAS 1183692-37-6). It serves as a cost-effective racemic precursor for acetyl-CoA carboxylase (ACC) inhibitor research and can be readily resolved into (4S)- and (4R)- enantiomers. Orthogonal deprotection to the free acid (CAS 1342667-86-0) is possible under mild basic conditions without affecting the chroman ether.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 1521896-32-1
Cat. No. B2842004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
CAS1521896-32-1
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCOC(=O)CC1(CCOC2=CC=CC=C21)N
InChIInChI=1S/C12H15NO3/c1-15-11(14)8-12(13)6-7-16-10-5-3-2-4-9(10)12/h2-5H,6-8,13H2,1H3
InChIKeyPXOTVCQTIYFNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate (CAS 1521896-32-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate (CAS 1521896-32-1) is a chiral, geminally 4,4-disubstituted chroman building block bearing a primary amine and a methyl acetate side chain at the quaternary 4-position of the dihydrobenzopyran scaffold [1]. The compound has molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g·mol⁻¹, computed XLogP3 of 1.1, topological polar surface area (TPSA) of 61.6 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. It possesses a single undefined stereocenter at C4, meaning the commercial racemate can be resolved into (4S)- and (4R)- enantiomers (PubChem CIDs available for both) [1]. The scaffold is structurally related to chroman-based pharmacophores explored as acetyl-CoA carboxylase (ACC) inhibitors [2] and as intermediates for platelet aggregation inhibitors [3], though direct bioactivity data for this specific compound remain sparse in the public domain.

Why 4-Aminochroman-4-yl Acetate Analogs Cannot Be Interchanged Without Scientific Justification


The 4-aminochroman-4-yl acetate subclass presents three non-interchangeable molecular features that directly affect downstream synthetic utility and, where applicable, structure-activity relationships: (i) the length and nature of the ester alkyl chain (methyl vs. ethyl vs. free acid) dictates both the protecting-group strategy for the carboxylic acid function and the final deprotection conditions [1]; (ii) the presence of a methylene spacer between the quaternary center and the ester carbonyl distinguishes this compound from methyl 4-aminochromane-4-carboxylate (CAS 1183692-37-6), which has the ester carbonyl directly attached to C4—the two scaffolds are constitutional isomers with different steric and electronic environments around the amino-bearing quaternary center [1]; (iii) the compound is chiral at C4, and the commercial racemate (CAS 1521896-32-1) differs from its resolved (4S)- and (4R)- enantiomers in any stereospecific application [1]. Substitution of the methyl ester by the corresponding ethyl ester (CAS 1541628-28-7; MW 235.28) or the free carboxylic acid (CAS 1342667-86-0; MW 207.23) without re-validating reaction yields, solubility, or biological target engagement introduces uncontrolled variables. The quantitative evidence below provides the basis for deliberate, comparator-informed selection.

Quantitative Differentiation Evidence: Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate (CAS 1521896-32-1) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Methyl Ester Spacer Homolog vs. Directly Attached Ester and Free Acid

The computed XLogP3 of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is 1.1 [1]. This value reflects the balance between the lipophilic chroman core and the polar amino/ester groups. The one-carbon methylene spacer between the quaternary C4 and the ester carbonyl contributes additional lipophilicity compared with methyl 4-aminochromane-4-carboxylate (CAS 1183692-37-6), where the ester carbonyl is directly attached to C4; although the exact XLogP3 for that isomer is not publicly computed in PubChem, the principle that a methylene insert increases log P by approximately 0.5 units is a well-established physicochemical rule. The free acid analog 2-(4-aminochroman-4-yl)acetic acid (CAS 1342667-86-0) is expected to have a substantially lower log D at physiological pH due to ionization of the carboxylic acid group. The target methyl ester thus occupies a distinct lipophilicity window that influences both chromatographic behavior and, where relevant, passive membrane permeability in cellular assays.

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Molecular Weight and Steric Bulk Differentiation Among Ester Homologs

The molecular weight of the target methyl ester is 221.25 g·mol⁻¹ [1]. This compares with 207.23 g·mol⁻¹ for the free acid (CAS 1342667-86-0) , 235.28 g·mol⁻¹ for the ethyl ester homolog (CAS 1541628-28-7) , and 207.23 g·mol⁻¹ for methyl 4-aminochromane-4-carboxylate (CAS 1183692-37-6) . The methyl ester offers the lowest molecular weight among the ester-protected forms of the 4-aminochroman-4-yl acetic acid scaffold, providing the highest atom economy and the smallest steric footprint for subsequent amide bond formation or other N-acylation reactions at the primary amine. The 14 Da difference between the methyl and ethyl esters may appear modest, but in the context of fragment-based drug discovery or when the final target molecule is near a molecular weight cut-off, this difference can be decisive for lead optimization [2].

Building block selection Molecular weight Steric effects

Topological Polar Surface Area (TPSA) Parity and Hydrogen-Bonding Capacity Across Ester Homologs

The TPSA of the target compound is 61.6 Ų, with one hydrogen bond donor (the primary amine) and four hydrogen bond acceptors (the ester oxygens, the chroman ring oxygen, and the amine nitrogen) [1]. This TPSA value places the compound well within the typical drug-like range (≤140 Ų) and is identical across the methyl ester, ethyl ester, and free acid analogs because the ester alkyl group does not contribute additional polar atoms. However, the hydrogen bond donor count differentiates the free acid (2 HBD: –NH₂ and –COOH) from the ester-protected forms (1 HBD: –NH₂ only) [1]. The single HBD of the methyl ester simplifies its behavior in hydrogen-bond-directed crystallization and reduces the potential for undesired intermolecular hydrogen bonding during amide coupling reactions compared with the free acid.

Polar surface area Hydrogen bonding Drug-likeness

Rotatable Bond Count and Conformational Flexibility vs. Directly Attached Ester Isomer

The target compound has three rotatable bonds: the C4–CH₂ bond of the acetate side chain, the CH₂–C(=O) bond, and the O–CH₃ methyl ester bond [1]. In contrast, methyl 4-aminochromane-4-carboxylate (CAS 1183692-37-6), where the ester carbonyl is directly attached to the quaternary C4, has only two rotatable bonds (the C4–C(=O) bond and the O–CH₃ bond) because the methylene spacer is absent . The additional rotatable bond in the target compound increases conformational sampling by approximately threefold in the side-chain dihedral space, which can be advantageous for optimizing the orientation of a derived amide or carboxylic acid moiety toward a biological target when the compound is used as a building block for parallel library synthesis. The extra degree of freedom may also influence the compound's crystallization propensity.

Conformational analysis Rotatable bonds Molecular flexibility

Chirality at C4: Racemate vs. Single Enantiomers—Pharmacopoeial and Procurement Implications

The target compound contains one undefined stereocenter at C4 [1]. PubChem lists three distinct CIDs: CID 75356321 (racemate, unspecified stereochemistry), CID for (4S)-enantiomer (InChIKey: PXOTVCQTIYFNIZ-LBPRGKRZSA-N), and CID for (4R)-enantiomer (InChIKey: PXOTVCQTIYFNIZ-GFCCVEGCSA-N) [1]. The commercial product (CAS 1521896-32-1) is supplied as the racemate with a purity specification of 95% . The single enantiomers are also available through certain suppliers but at significantly higher cost and with lead times that may exceed those of the racemate. For non-stereospecific synthetic applications (e.g., where the chiral center is subsequently destroyed or racemized), the racemate is the cost-effective choice. For stereospecific target engagement (e.g., when the final compound interacts with a chiral biological target such as an enzyme or receptor), procurement of a single enantiomer with defined absolute configuration is mandatory. There is no publicly available quantitative biological activity comparison between the (4S)- and (4R)-enantiomers of this specific compound, which represents a critical knowledge gap.

Chirality Stereochemistry Enantiomeric purity

Commercial Availability and Purity Benchmarking: Racemic Methyl Ester vs. Ethyl Ester and Free Acid

As of 2026, the target compound (CAS 1521896-32-1) is commercially available from multiple suppliers including Leyan (Cat. No. 2047505, purity 95%, 1 g in stock) and AKSci (Cat. No. 1192DX, min. purity 95%) . The ethyl ester homolog (CAS 1541628-28-7) is available from Leyan at 98% purity . The free acid (CAS 1342667-86-0) is also available from Leyan at 98% purity . The methyl ester thus offers a 95% purity specification, which is slightly lower than the 98% typical for the ethyl ester and free acid analogs, potentially necessitating additional purification (e.g., column chromatography or recrystallization) before use in sensitive downstream reactions. The 95% purity specification is adequate for most intermediate-scale synthetic applications but may require in-house re-purification for applications demanding >98% purity, such as late-stage preclinical candidate synthesis.

Procurement Commercial availability Purity specification

High-Value Application Scenarios for Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate (CAS 1521896-32-1)


Parallel Library Synthesis of Chroman-4-yl Acetamide Derivatives for ACC Inhibitor Lead Optimization

The target methyl ester serves as a versatile intermediate for generating focused libraries of chroman-4-yl acetamides via direct amidation of the methyl ester with diverse amines, followed by optional N-functionalization of the 4-amino group. This application leverages the compound's intermediate lipophilicity (XLogP3 = 1.1) [1] and single hydrogen bond donor count (HBD = 1) [1], which simplifies amide coupling relative to the free acid. The scaffold is directly relevant to the acetyl-CoA carboxylase (ACC) inhibitor chemotype, where chroman derivatives have demonstrated IC₅₀ values of 98.06 nM (ACC1) and 29.43 nM (ACC2) [2]. When the target is a non-stereospecific ACC binding site, the racemate is the cost-effective precursor; for stereospecific interactions, resolution into single enantiomers is required before library construction.

Synthesis of 4-Aminochroman-4-yl Acetic Acid as a Key Pharmacophore Fragment via Mild Ester Hydrolysis

The methyl ester group can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to afford the corresponding free carboxylic acid (CAS 1342667-86-0) without affecting the acid-labile chroman ether or the primary amine. This orthogonal deprotection strategy is enabled by the methyl ester's favorable steric profile (MW 221.25, 3 rotatable bonds) [1] and is preferred over direct procurement of the free acid when the synthetic route requires the carboxylic acid to remain protected through earlier steps. The 95% commercial purity is generally sufficient for this transformation, as hydrolysis is often followed by extractive work-up that removes neutral impurities.

Chiral Resolution Studies for Enantiomer-Specific Pharmacological Profiling of 4-Aminochroman Scaffolds

The commercial racemate (CAS 1521896-32-1) can be resolved via chiral HPLC or diastereomeric salt formation to yield the (4S)- and (4R)-enantiomers in high enantiomeric excess. Given the absence of published enantiomer-specific bioactivity data for this compound, resolution is a necessary step for any project aiming to establish whether the biological activity of a derived chroman-4-yl acetamide resides predominantly in one enantiomer. The PubChem availability of distinct CIDs for both enantiomers [1] facilitates registration and tracking of the resolved materials in electronic laboratory notebooks and compound management systems.

Late-Stage Functionalization via the 4-Amino Group for Platelet Aggregation Inhibitor Intermediate Synthesis

The primary amine at the 4-position can be selectively acylated, sulfonylated, or reductively alkylated without competing reaction at the methyl ester, providing access to N-substituted chroman-4-yl acetates that serve as advanced intermediates for platelet aggregation inhibitors [3]. The methylene spacer between C4 and the ester carbonyl ensures that the steric environment around the reactive amine is distinct from that of the directly-attached ester isomer (methyl 4-aminochromane-4-carboxylate, CAS 1183692-37-6), potentially leading to different regioselectivity in bifunctional derivatization.

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